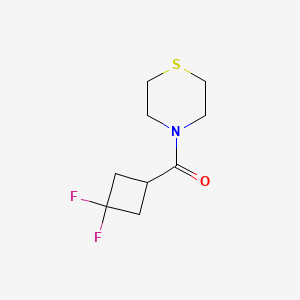

4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine

Description

Properties

IUPAC Name |

(3,3-difluorocyclobutyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2NOS/c10-9(11)5-7(6-9)8(13)12-1-3-14-4-2-12/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYDSULDNYRXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine typically involves the introduction of fluorine atoms into a cyclobutyl ring, followed by the attachment of a thiomorpholine moiety. One common method involves the cyclopropanation of a suitable precursor, followed by fluorination and subsequent functional group transformations to introduce the thiomorpholine ring. Reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced thiomorpholine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated cyclobutyl ring, with common reagents including sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be performed in aqueous or organic solvents under controlled temperatures, while reduction reactions often require anhydrous conditions and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiomorpholine derivatives, and substituted cyclobutyl compounds. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The fluorinated cyclobutyl ring can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The thiomorpholine moiety can further enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation . These interactions can result in the regulation of various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

(3,3-Difluorocyclobutyl)methanol: This compound shares the fluorinated cyclobutyl ring but lacks the thiomorpholine moiety, making it less versatile in terms of biological interactions.

(3,3-Difluorocyclobutyl)ethanol: Similar to (3,3-Difluorocyclobutyl)methanol, this compound has an ethanol group instead of the thiomorpholine ring, resulting in different reactivity and applications.

1,1-Difluorocyclopropane derivatives: These compounds have a smaller ring size and different electronic properties, leading to distinct chemical behaviors and applications.

Uniqueness

The uniqueness of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine lies in its combination of a fluorinated cyclobutyl ring and a thiomorpholine moiety This combination imparts unique physicochemical properties, including enhanced stability, reactivity, and biological activity

Biological Activity

4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine features a thiomorpholine ring attached to a difluorocyclobutanecarbonyl group. Its molecular formula is CHFNOS, indicating the presence of fluorine and sulfur, which are known to influence biological activity.

The biological activity of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways that regulate physiological responses.

Biological Activities

Research has indicated that 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's structure may enhance its ability to penetrate microbial membranes.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, suggesting that it may induce apoptosis or inhibit proliferation in malignant cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine:

-

Antimicrobial Efficacy Study :

- Objective : To assess the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Methodology : In vitro testing using agar diffusion methods.

- Findings : Demonstrated significant inhibition zones compared to controls, indicating strong antibacterial properties.

-

Cytotoxicity Assay :

- Objective : To evaluate the anticancer potential on human cancer cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment.

- Findings : The compound showed a dose-dependent reduction in cell viability in multiple cancer types, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions between 3,3-difluorocyclobutanecarbonyl chloride and thiomorpholine. Acidic or basic conditions (e.g., using HCl or K₂CO₃) facilitate carbonyl linkage formation by activating the carbonyl group or deprotonating the amine . Solvent choice (e.g., dichloromethane for non-polar environments or 1-butanol for polar protic conditions) impacts reaction kinetics and purity. Yield optimization requires controlled temperature (40–80°C) and inert atmospheres to prevent side reactions like hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identifies proton environments (e.g., thiomorpholine ring protons at δ 2.8–3.5 ppm and cyclobutane CF₂ groups at δ 4.5–5.0 ppm) and carbon backbone .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1750 cm⁻¹ and thiomorpholine C-S bonds at ~600–700 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₂F₂NOS: calc. 244.06, observed 244.05) .

Advanced Research Questions

Q. How does the difluorocyclobutane moiety influence the electronic configuration and reactivity of the thiomorpholine core?

- Methodology : The electron-withdrawing CF₂ group induces ring strain in the cyclobutane, increasing electrophilicity of the carbonyl carbon. Computational studies (DFT or molecular orbital analysis) reveal enhanced polarization of the thiomorpholine sulfur, altering nucleophilic reactivity. This impacts binding interactions with biological targets (e.g., enzymes or receptors) by modifying charge distribution and steric accessibility .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data involving this compound?

- Methodology :

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation alters activity .

- Binding Affinity Replication : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm target interactions independently .

Q. What in silico approaches are suitable for predicting the binding affinity of this compound with biological targets?

- Methodology :

- Molecular Docking (AutoDock Vina, Glide) : Simulate ligand-receptor interactions using crystal structures (e.g., PDB entries) to identify key binding residues.

- Molecular Dynamics (GROMACS) : Assess stability of ligand-target complexes under physiological conditions (e.g., solvation, temperature).

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) with activity data to design analogs .

Data Analysis & Contradiction Resolution

Q. How can researchers address contradictions in synthetic yield data across different studies?

- Methodology :

- Reaction Parameter Screening : Use design of experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading).

- Purity Validation : Compare HPLC retention times (C18 column, acetonitrile/water gradient) with reference standards .

- Side-Product Analysis : LC-MS or GC-MS to detect byproducts (e.g., hydrolyzed carbonyl intermediates) .

Q. What protocols ensure the compound's stability during long-term storage for biological assays?

- Methodology :

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis.

- Solvent Selection : Use anhydrous DMSO for stock solutions (tested for ≤6 months via NMR stability checks).

- Light Protection : Amber vials to prevent photodegradation of the thiomorpholine sulfur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.